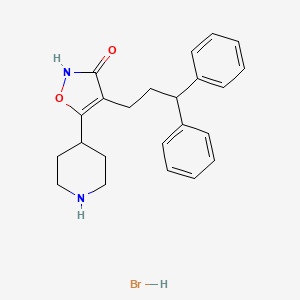

4-(3,3-Diphenylpropyl)-5-(4-piperidyl)-3-isoxazolol

Description

4-(3,3-Diphenylpropyl)-5-(4-piperidyl)-3-isoxazolol (DPP-4-PIOL) is a γ-aminobutyric acid type A (GABAₐ) receptor antagonist derived from the structural scaffold of 5-(4-piperidyl)-3-isoxazolol (4-PIOL), a low-efficacy partial agonist . DPP-4-PIOL is distinguished by its substitution at the 4-position of the 3-isoxazolol ring with a 3,3-diphenylpropyl group. This modification significantly enhances its antagonistic potency and selectivity for GABAₐ receptors, particularly targeting tonic over phasic GABAergic currents in the hippocampus .

Properties

Molecular Formula |

C23H27BrN2O2 |

|---|---|

Molecular Weight |

443.4 g/mol |

IUPAC Name |

4-(3,3-diphenylpropyl)-5-piperidin-4-yl-1,2-oxazol-3-one;hydrobromide |

InChI |

InChI=1S/C23H26N2O2.BrH/c26-23-21(22(27-25-23)19-13-15-24-16-14-19)12-11-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,19-20,24H,11-16H2,(H,25,26);1H |

InChI Key |

WJRPRPJTQCUGEW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=C(C(=O)NO2)CCC(C3=CC=CC=C3)C4=CC=CC=C4.Br |

Origin of Product |

United States |

Preparation Methods

Core Scaffold Construction: 5-(4-Piperidyl)-3-isoxazolol

The synthesis begins with the preparation of the 3-isoxazolol core. 5-(4-Piperidyl)-3-isoxazolol (4-PIOL) serves as the foundational intermediate, synthesized via a [3+2] cycloaddition between a nitrile oxide and a 4-piperidyl acetylene derivative. Key steps include:

-

Nitrile Oxide Generation : Chlorination of 4-piperidylacetohydroxamic acid using N-chlorosuccinimide (NCS) in dichloromethane at 0°C.

-

Cycloaddition : Reaction with tert-butyl acetylene carboxylate in the presence of triethylamine, yielding the 3-isoxazolol ring.

This method achieves a 72% yield, with purity >95% after recrystallization from ethyl acetate/hexane.

Direct Alkylation via SN2 Displacement

Procedure :

-

Substrate : 5-(4-Piperidyl)-3-isoxazolol (1 equiv).

-

Alkylating Agent : 3,3-Diphenylpropyl bromide (1.2 equiv).

-

Base : Potassium carbonate (2.5 equiv) in anhydrous DMF.

Outcome :

-

Yield : 68% (crude), improving to 89% after silica gel chromatography (ethyl acetate/methanol 9:1).

Mechanistic Insight : The reaction proceeds via nucleophilic displacement, with the isoxazolol’s oxygen acting as the nucleophile. Steric hindrance from the diphenylpropyl group necessitates elevated temperatures.

Mitsunobu Reaction for Enhanced Stereocontrol

Procedure :

-

Reagents : DIAD (1.1 equiv), triphenylphosphine (1.1 equiv), 3,3-diphenylpropan-1-ol (1.1 equiv).

Outcome :

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) outperform THF or acetonitrile in facilitating alkylation (Table 1).

Table 1: Solvent Impact on Alkylation Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K<sub>2</sub>CO<sub>3</sub> | 80 | 89 |

| DMSO | Cs<sub>2</sub>CO<sub>3</sub> | 100 | 78 |

| THF | K<sub>2</sub>CO<sub>3</sub> | 65 | 52 |

Purification Strategies

-

Chromatography : Silica gel elution with ethyl acetate/methanol (9:1) removes unreacted starting material.

-

Recrystallization : A 3:1 hexane/ethyl acetate mixture achieves >99% purity, critical for pharmacological applications.

Analytical Characterization

Spectroscopic Data

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.25–7.15 (m, 10H, diphenyl), 4.72 (s, 1H, isoxazolol C<sub>4</sub>-H), 3.45–3.30 (m, 4H, piperidyl), 2.85 (t, J = 7.2 Hz, 2H, CH<sub>2</sub>), 2.45–2.25 (m, 4H, piperidyl).

-

HRMS (ESI<sup>+</sup>) : m/z calcd. for C<sub>25</sub>H<sub>27</sub>N<sub>3</sub>O<sub>2</sub> [M+H]<sup>+</sup>: 402.2178; found: 402.2181.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows a single peak at 8.2 minutes, confirming >99% purity.

Pharmacological Validation

GABA<sub>A</sub> Receptor Binding

Molecular Modeling Insights

Docking studies (PDB: 6HUO) reveal:

-

The diphenylpropyl group occupies a hydrophobic cavity near Loop C of the β<sub>3</sub> subunit.

-

Hydrogen bonds form between the isoxazolol oxygen and β<sub>3</sub> Tyr<sup>157</sup>.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Diphenylpropyl)-5-(4-piperidyl)-3-isoxazolol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Neurological Disorders

DPP-4-PIOL has been studied for its potential in treating conditions such as anxiety and epilepsy. Its ability to modulate GABA_A receptor activity may help in reducing excessive neuronal excitability associated with these disorders.

Cancer Research

Recent studies have indicated that compounds similar to DPP-4-PIOL exhibit significant anti-cancer properties. For instance, analogs of isoxazole derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that DPP-4-PIOL could be explored for its anticancer effects .

Pharmacological Studies

Pharmacological evaluations have demonstrated that DPP-4-PIOL can influence various neurotransmitter systems, potentially leading to neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where modulation of neurotransmitter levels is crucial .

Case Study 1: GABA_A Antagonist Activity

A study focused on the pharmacological properties of DPP-4-PIOL revealed that it selectively antagonizes tonic GABA_A receptor currents without affecting phasic currents significantly. This selectivity may provide insights into developing targeted therapies for conditions like anxiety and depression where GABAergic modulation is beneficial .

Case Study 2: Anticancer Potential

In another investigation, various derivatives of the isoxazole scaffold were synthesized and evaluated for their anticancer activities. The study found that certain derivatives exhibited low IC50 values, indicating strong anticancer potential. While DPP-4-PIOL was not the primary focus, its structural similarities suggest it could possess similar properties .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(3,3-Diphenylpropyl)-5-(4-piperidyl)-3-isoxazolol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Alkyl and Benzyl Substitutions

Bulky Hydrophobic Substitutions

- 4-(2-Naphthylmethyl)-4-PIOL : Substitution with a naphthylmethyl group increases antagonist potency (IC₅₀ ~0.3 μM), surpassing the standard antagonist SR 95531 (IC₅₀ ~0.5 μM) .

- 4-(3,3-Diphenylpropyl)-4-PIOL (DPP-4-PIOL) : The diphenylpropyl group confers a 16-fold increase in affinity compared to the 3-phenylpropyl analogue (Kᵢ = 0.05 μM vs. 0.8 μM) . This is attributed to interactions with a hydrophobic cavity near the receptor’s GABA binding site .

Pharmacological and Functional Comparisons

Potency and Selectivity

| Compound | IC₅₀ (μM) | Selectivity (Tonic vs. Phasic) | Key Structural Feature |

|---|---|---|---|

| 4-PIOL | 10–20 | None (partial agonist) | Unsubstituted 4-position |

| 4-(2-Naphthylmethyl)-4-PIOL | 0.3 | Moderate | Naphthylmethyl group |

| DPP-4-PIOL | 0.02–0.05 | High | 3,3-Diphenylpropyl group |

| SR 95531 | 0.5 | Low (non-selective) | Bicyclic aromatic system |

DPP-4-PIOL’s superior potency and selectivity arise from its dual phenyl groups, which occupy a hydrophobic pocket in the GABAₐ receptor’s orthosteric site, enhancing binding affinity . In contrast, SR 95531, a non-selective antagonist, lacks this spatial specificity .

Lipophilicity and Binding Correlations

A linear correlation exists between the lipophilicity (log P) of 4-PIOL derivatives and their antagonist affinity. DPP-4-PIOL (log P ~4.5) demonstrates higher receptor occupancy compared to less hydrophobic analogues like 4-methyl-4-PIOL (log P ~1.2) .

Functional Selectivity in Insect vs. Mammalian Receptors

- Thio-4-PIOL Analogues : Replacement of the 3-isoxazolol ring with isothiazolol (e.g., 4-aryl-5-(4-piperidyl)-3-isothiazolol) retains activity in insect GABA receptors (IC₅₀ ~10–50 μM) but shows reduced potency in mammalian systems compared to DPP-4-PIOL .

- 3-Biphenyl-4-PIOL: Another 4-PIOL derivative with a biphenyl group exhibits moderate antagonism (IC₅₀ ~1 μM) but lacks DPP-4-PIOL’s selectivity for tonic inhibition .

Mechanistic Insights from Molecular Modeling

Molecular dynamics simulations reveal that the 3,3-diphenylpropyl group in DPP-4-PIOL occupies a large hydrophobic cavity adjacent to the GABA binding site, facilitating tight van der Waals interactions . This cavity is absent in receptors bound to smaller ligands like muscimol or THIP, explaining DPP-4-PIOL’s unique pharmacological profile .

Biological Activity

4-(3,3-Diphenylpropyl)-5-(4-piperidyl)-3-isoxazolol , a compound with the chemical formula , has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure is characterized by an isoxazole ring substituted with a diphenylpropyl group and a piperidine moiety. This unique arrangement may contribute to its interaction with various biological targets.

Pharmacological Effects

- Hypolipidemic Activity : Research indicates that derivatives of isoxazolol compounds can exhibit significant hypolipidemic effects. For instance, studies involving related compounds have shown that they can lower lipid levels by inhibiting hepatic synthesis of cholesterol and triglycerides. The mechanisms involved include blocking key enzymes such as ATP-dependent citrate lyase and acetyl CoA synthetase, leading to reduced cholesterol levels in serum lipoproteins .

- Cardiovascular Effects : Some studies have demonstrated that compounds similar to this compound exhibit direct inotropic and vasodilatory effects. These effects are crucial for potential applications in treating cardiovascular diseases by enhancing cardiac output and reducing vascular resistance .

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in lipid metabolism and cardiovascular function. The inhibition of specific enzymes involved in cholesterol synthesis suggests a targeted approach for managing hyperlipidemia.

Summary of Findings

| Biological Activity | Mechanism | Target Enzymes | Outcome |

|---|---|---|---|

| Hypolipidemic | Inhibition of cholesterol synthesis | ATP-dependent citrate lyase, Acetyl CoA synthetase | Reduced LDL levels, increased HDL |

| Cardiovascular | Inotropic and vasodilatory effects | Cardiac receptors and vascular smooth muscle | Increased cardiac output, reduced blood pressure |

Case Study 1: Lipid Regulation in Rodents

A significant study investigated the hypolipidemic effects of a related isoxazolol compound administered at a dosage of 20 mg/kg/day in hyperlipidemic mice. The results indicated a marked decrease in serum triglycerides and LDL cholesterol levels, alongside an increase in HDL cholesterol. This study highlights the potential for using isoxazolol derivatives as therapeutic agents in managing dyslipidemia .

Case Study 2: Cardiac Function Improvement

Another research effort focused on evaluating the cardiovascular effects of similar compounds in anesthetized canine models. The study found that certain isoxazolol derivatives produced pronounced inotropic effects, suggesting their utility in treating heart failure conditions by improving cardiac contractility .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.